molecular formula C9H13N3S B11806769 N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B11806769
M. Wt: 195.29 g/mol
InChI Key: LPOLFPRQJFHCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine (CAS 1279208-72-8) is a high-purity chemical building block with the molecular formula C9H13N3S and a molecular weight of 195.29 g/mol . This compound, characterized by its pyrimidine core and methylthio substituent, is primarily valued in medicinal chemistry and organic synthesis as a key precursor for the development of more complex heterocyclic systems. The methylthio group on the pyrimidine ring is a versatile functional handle that can be readily displaced in nucleophilic substitution reactions, allowing researchers to access a diverse array of 2-substituted pyrimidine derivatives . Such pyrimidine scaffolds are of significant interest in pharmaceutical research for constructing pyrrolo[2,3-d]pyrimidines and other fused ring structures, which are core motifs in compounds investigated for various therapeutic applications . The cyclopropylamine moiety further enhances its utility as a conformationally restrained amine component. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in hit-to-lead optimization and as a critical intermediate in synthesizing targeted libraries for biological screening. For specific pricing, availability, and custom synthesis inquiries, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

N-[(2-methylsulfanylpyrimidin-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H13N3S/c1-13-9-11-5-7(6-12-9)4-10-8-2-3-8/h5-6,8,10H,2-4H2,1H3

InChI Key

LPOLFPRQJFHCBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)CNC2CC2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Methylthio)pyrimidine Intermediates

The pyrimidine backbone is typically assembled using condensation reactions. For example, 3-amino-2-alkylacrolein reacts with formamide under acidic conditions to yield 5-methylpyrimidine derivatives. Subsequent bromination of the methyl group at position 5 using bromine and a radical initiator (e.g., 2,2-azoisobutyronitrile) generates 5-bromomethyl-2-(methylthio)pyrimidine , a key intermediate.

Critical Reaction Conditions :

  • Bromination occurs in carbon tetrachloride at reflux.

  • Radical initiators ensure selective bromination of the methyl group.

Reductive Amination Strategy

Aldehyde Intermediate Preparation

An alternative route involves synthesizing 5-formyl-2-(methylthio)pyrimidine via oxidation of a hydroxymethyl precursor or formylation using the Vilsmeier-Haack reaction. The aldehyde group at position 5 facilitates reductive amination with cyclopropanamine.

Reduction Protocol :

  • 5-Formyl-2-(methylthio)pyrimidine (1.0 mol) and cyclopropanamine (1.2 mol) are mixed in methanol.

  • Sodium borohydride (1.5 mol) is added incrementally at 0°C.

  • The reaction is stirred for 6 hours at room temperature.

Yield : ~70–85% after column chromatography.

Chloride Displacement from 5-Chloromethylpyrimidine

Chlorination and Amination

Chloromethylpyrimidine derivatives are synthesized by treating hydroxymethyl precursors with phosphorus oxychloride (POCl₃) and diisopropylethylamine. The resulting 5-chloromethyl-2-(methylthio)pyrimidine reacts with cyclopropanamine under mild conditions.

Key Steps :

  • 5-Hydroxymethyl-2-(methylthio)pyrimidine (1.0 mol) is refluxed in POCl₃ (5.0 mol) for 4 hours.

  • The chloride intermediate is isolated and reacted with cyclopropanamine in THF at 60°C.

Yield : ~65–78%.

Comparative Analysis of Methods

Method Key Intermediate Conditions Yield Reference
Bromination/Substitution5-BromomethylpyrimidineDMF, NaH, 25°C52–88%
Reductive Amination5-FormylpyrimidineMeOH, NaBH₄, 0°C to 25°C70–85%
Chloride Displacement5-ChloromethylpyrimidinePOCl₃, THF, 60°C65–78%

Advantages and Limitations :

  • Bromination/Substitution : High yields but requires hazardous bromine.

  • Reductive Amination : Avoids halogens but depends on aldehyde stability.

  • Chloride Displacement : Scalable but involves corrosive POCl₃.

Optimization Strategies

Solvent and Base Selection

DMF enhances solubility of intermediates, while NaH ensures efficient deprotonation. Alternatives like K₂CO₃ in acetonitrile reduce side reactions.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane mixtures (3:1) achieves >95% purity. Recrystallization from ethyl acetate is effective for crystalline intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine has been identified as a candidate for further development in medicinal chemistry. Its potential applications include:

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on various kinases, which are crucial in cancer progression and other diseases. The compound could serve as a scaffold for developing new kinase inhibitors aimed at treating cancers and other proliferative disorders.
  • Neurodegenerative Diseases : The compound's interaction with biological pathways suggests it may have therapeutic potential in treating neurodegenerative diseases. Similar compounds have shown promise in stabilizing microtubules, which are essential for neuronal function .
  • Antimicrobial Activity : Research into related compounds indicates significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. This positions this compound as a potential candidate for antibiotic development.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression, including acetylcholinesterase, which is vital in neurodegenerative conditions.

Kinase Inhibitor Development

A study focusing on small molecule kinase inhibitors highlighted the role of structural modifications in enhancing potency and selectivity against specific kinases. Compounds similar to this compound were evaluated for their ability to inhibit kinases associated with cancer, demonstrating significant promise in preclinical models .

Microtubule Stabilization

Research on microtubule-targeting agents has shown that derivatives of pyrimidine compounds can stabilize microtubules, leading to reduced axonal dystrophy and decreased amyloid plaque deposition in mouse models of tauopathy. This suggests that this compound could be further investigated for its effects on neurodegenerative diseases .

Antimicrobial Efficacy

Studies assessing the antimicrobial activity of structurally related compounds reported minimum inhibitory concentrations (MICs) that indicate potential effectiveness against common bacterial strains. This opens avenues for developing novel antibiotics based on the structure of this compound.

Mechanism of Action

The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Data Tables

Table 2: Elemental Analysis Comparison
Compound C (%) H (%) N (%) S (%)
Target Compound*
2-(THP-thio)methylcyclopropylamine 57.19 8.84 7.03 18.44
Theoretical Values 57.75 9.09 7.48 17.11

*Data unavailable in provided evidence; requires experimental validation.

Research Findings and Implications

  • Structural Insights : The methylthio group and cyclopropanamine in the target compound may synergize to enhance membrane penetration (via hydrophobicity) and target selectivity (via rigidity), as seen in analogues like Compound 1 and 3-(methylthio)acrylonitrile .
  • Synthetic Challenges : Cyclopropane ring formation (e.g., via hydrazide reduction in ) often requires stringent conditions, suggesting similar hurdles for the target compound .

Biological Activity

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety linked to a pyrimidine ring that is substituted with a methylthio group. The compound has a molecular weight of 195.29 g/mol and the following structural formula:

C9H13N3S\text{C}_9\text{H}_{13}\text{N}_3\text{S}

The unique structural properties of this compound may contribute to its diverse biological activities.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against several cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against various bacterial strains has been noted, particularly those resistant to conventional treatments.
  • Neuroprotective Effects : There is evidence suggesting that derivatives of pyrimidine compounds can stabilize microtubules, which may be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives indicated that certain modifications can enhance anticancer efficacy. For example, compounds derived from this compound were tested against several cancer cell lines, including MCF-7 and A549. The results showed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like etoposide .

CompoundCell LineIC50 Value (µM)
This compoundMCF-70.09 ± 0.0085
This compoundA5490.03 ± 0.0056

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a potential role in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which is crucial for cellular division and function.
  • Inhibition of Kinases : Some derivatives may inhibit kinase activity, a common target in cancer therapy due to the role of kinases in cell signaling pathways.

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine?

Answer:
The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Construct the pyrimidine ring via condensation reactions (e.g., Biginelli or Hantzsch pyrimidine synthesis) using thiourea and β-keto esters.

Methylthio Introduction : Introduce the methylthio group at position 2 via nucleophilic substitution with methylthiolate or via oxidation of a thiol precursor.

Cyclopropanamine Coupling : Attach the cyclopropanamine moiety through reductive amination or Mitsunobu reaction using a bromomethyl intermediate.
Optimization Tips : Monitor reaction progress using TLC and HPLC. Purification often requires column chromatography or recrystallization. For analogous protocols, refer to pyrimidine-thioether coupling in EP 4 374 877 A2 .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • HPLC/LC-MS : Confirm purity (>95%) and detect impurities (e.g., unreacted intermediates).
  • NMR Spectroscopy :
    • ¹H NMR : Verify methylthio singlet (~δ 2.5 ppm) and cyclopropane protons (δ 0.5–1.5 ppm).
    • ¹³C NMR : Identify pyrimidine carbons (δ 150–170 ppm) and cyclopropane carbons (δ 5–15 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ ~222.3 g/mol).
    Reference : Similar characterization for cyclopropanamine derivatives in .

Advanced: How does the methylthio group influence the compound's reactivity and biological activity?

Answer:
The methylthio group:

  • Electronic Effects : Acts as an electron-donating group, increasing electron density on the pyrimidine ring, which may enhance π-stacking interactions with biological targets.
  • Metabolic Stability : Sulfur-containing groups can slow oxidative metabolism compared to methyl or methoxy analogs.
  • Thiol-Mediated Interactions : Potential for disulfide exchange with cysteine residues in enzymes (e.g., kinase inhibition).
    Methodological Insight : Compare IC₅₀ values of methylthio analogs versus des-thio derivatives in enzyme assays (e.g., kinase panels). For structural insights, see pyrimidine-thioether interactions in .

Advanced: What computational approaches are effective for predicting biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2, EGFR) or epigenetic targets (e.g., lysine demethylases). Focus on the pyrimidine ring and cyclopropane amine as key pharmacophores.
  • QSAR Modeling : Train models using datasets of pyrimidine derivatives with known bioactivity (e.g., ChEMBL).
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
    Case Study : highlights pyrimidine-ethylacetamide interactions with receptors, suggesting analogous workflows .

Advanced: How can crystallographic data resolve conformational ambiguities in this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Determine dihedral angles between the pyrimidine ring and cyclopropane group to assess planarity.
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N—H⋯N bonds stabilizing the amine-pyrimidine conformation).
  • Comparative Analysis : Overlay structures with related compounds (e.g., ’s fluorophenyl-pyrimidine derivative) to identify steric or electronic variations .

Advanced: What strategies address contradictory bioactivity data in SAR studies?

Answer:

  • Dose-Response Repetition : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify confounding targets.
  • Metabolite Analysis : Test if the methylthio group oxidizes to sulfoxide/sulfone metabolites (LC-MS/MS).
    Example : notes bromothiophene analogs with variable demethylase inhibition; similar validation applies here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.